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In the intricate landscape of pharmaceutical and materials science, the construction of complex

molecular architectures hinges on the strategic use of versatile, functionalized building blocks.

Aryl bromides are foundational pillars in this context, serving as robust and reliable coupling

partners in a myriad of palladium-catalyzed cross-coupling reactions that form the bedrock of

modern organic synthesis.[1][2] However, the presence of reactive functional groups, such as

alcohols, necessitates a tactical approach to prevent undesired side reactions. This guide

focuses on a critical class of reagents: aryl bromides bearing a methoxymethyl (MOM)

protected alcohol.

The MOM ether stands out as a widely employed protecting group for hydroxyl functionalities

due to its facile introduction, pronounced stability across a broad spectrum of non-acidic

reaction conditions, and clean, predictable cleavage under mild acidic stimuli.[3][4] This unique

stability profile makes MOM-protected aryl bromides exceptionally valuable, allowing for the

unmasking of the alcohol late in a synthetic sequence, thereby preserving the sensitive

hydroxyl group through multiple synthetic transformations. This document, intended for

researchers, chemists, and drug development professionals, provides an in-depth exploration

of the synthesis, application, and strategic considerations for employing these indispensable

building blocks.

Pillar 1: The Methoxymethyl (MOM) Acetal as a
Strategic Protecting Group
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The selection of a protecting group is a critical decision in the planning of any multi-step

synthesis.[5] The ideal group should be easy to install and remove in high yield and be inert to

a wide range of subsequent reaction conditions.[5] The MOM group, an acetal, fulfills these

criteria exceptionally well for many applications.

Causality of Selection: Why Choose a MOM Ether?
The utility of the MOM ether stems from its electronic structure. As an acetal, it lacks the acidic

proton of an alcohol, rendering it inert to bases, organometallics, nucleophiles, and many

reducing and oxidizing agents.[6][7] Its cleavage, however, is readily initiated by protonation or

Lewis acid coordination at one of the ether oxygens, which activates the C-O bond for

hydrolysis under conditions that often leave more robust protecting groups, like benzyl or silyl

ethers, intact.[4][8][9]

Mechanism of Protection
The formation of a MOM ether is an acetalization reaction.[3] The most common methods

involve reacting the alcohol with a MOM-donating reagent under either basic or acidic

conditions.

Base-Mediated Protection: The most prevalent method utilizes methoxymethyl chloride

(MOM-Cl) in the presence of a hindered, non-nucleophilic base such as N,N-

diisopropylethylamine (DIPEA).[4] The base serves to scavenge the HCl generated during

the reaction, driving the equilibrium towards the product. The use of a strong base like

sodium hydride (NaH) to first generate the alkoxide is also common, particularly for less

reactive alcohols.[4]

Acid-Catalyzed Protection: An alternative, safer approach avoids the carcinogenic MOM-Cl

by using dimethoxymethane as both the reagent and solvent, catalyzed by a strong acid like

phosphorus pentoxide.[4] This is an equilibrium-driven acetal exchange reaction.[4]
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General Pathways for MOM Protection

Base-Mediated (e.g., MOM-Cl, DIPEA) Acid-Catalyzed (e.g., Dimethoxymethane, H+)
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Caption: Mechanistic pathways for MOM protection of alcohols.

Mechanism of Deprotection
The standard method for MOM ether cleavage is acidic hydrolysis.[4] Protonation of the ether

oxygen makes it a good leaving group (methanol), generating a resonance-stabilized oxonium

ion. This intermediate is then attacked by water to release the free alcohol and formaldehyde.

[4]
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General Mechanism for Acidic MOM Deprotection
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Caption: Stepwise mechanism for the acidic cleavage of a MOM ether.

Data Summary: MOM Group Stability Profile
The stability of the MOM group is paramount to its utility. The following table summarizes its

general compatibility with common reagents, highlighting why it is a robust choice for

intermediates destined for cross-coupling.
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Reagent Class General Stability
Conditions to Avoid / Key
Considerations

Strong Bases Stable
Generally very stable (e.g.,

NaH, LDA, t-BuOK).[6]

Nucleophiles Stable

Stable to Grignards,

organolithiums, cuprates, and

enolates at low temperatures.

[6][7] Caution: Chelation

control with adjacent functional

groups can sometimes

facilitate cleavage.[10]

Reducing Agents Stable

Stable to catalytic

hydrogenation (H₂/Pd), LiAlH₄,

and NaBH₄.[6] Caution:

DIBAL-H can cleave MOM

ethers, likely via Lewis acidic

coordination.[10]

Oxidizing Agents Stable

Stable to many common

oxidants (e.g., MnO₂, CrO₃,

peroxy acids).[6]

Lewis Acids LABILE

Highly susceptible to cleavage

by Lewis acids (e.g., TiCl₄,

ZnBr₂, TMSBr, BF₃·OEt₂).[10]

This is a critical vulnerability to

consider during reaction

design.

Acidic Conditions LABILE

Cleaved by strong protic acids

(HCl, TFA) and even mildly

acidic conditions like silica gel

chromatography.[4][10]
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Pillar 2: Synthesis and Key Examples of Building
Blocks
The synthesis of MOM-protected aryl bromide building blocks typically involves the protection

of a commercially available brominated phenol or benzyl alcohol. This approach is often more

direct than brominating a MOM-protected precursor, which could lead to selectivity issues.

Experimental Protocol: Synthesis of 1-Bromo-4-
(methoxymethoxy)benzene
This protocol details the protection of 4-bromophenol, a common and cost-effective starting

material.

Workflow Diagram
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Workflow: Protection of 4-Bromophenol

4-Bromophenol in DCM

Cool to 0 °C
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Add MOM-Cl dropwise
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Stir until completion (TLC)
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Purification
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Caption: Experimental workflow for the synthesis of a MOM-protected aryl bromide.

Step-by-Step Methodology: (Adapted from general procedures[4][10])
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Preparation: To a stirred solution of 4-bromophenol (1.0 eq) in anhydrous dichloromethane

(DCM, ~0.2 M) under an inert nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA,

2.0 eq).

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

Addition of MOM-Cl: Slowly add methoxymethyl chloride (MOM-Cl, 1.5 eq) dropwise to the

cooled solution. CAUTION: MOM-Cl is a potent carcinogen and must be handled with

extreme care in a certified chemical fume hood.[4]

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor

the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate

the organic layer, and extract the aqueous layer twice with DCM.

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter,

and concentrate under reduced pressure. Purify the resulting crude oil by flash column

chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure

product.

Commonly Utilized Building Blocks
A variety of these building blocks are commercially available or can be readily synthesized.

Their substitution patterns offer diverse steric and electronic properties for subsequent coupling

reactions.
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Compound Name Structure CAS Number Molecular Weight

1-Bromo-4-

(methoxymethoxy)ben

zene

Br-C₆H₄-O-MOM

(para)
145503-93-5 217.06

1-Bromo-3-

(methoxymethoxy)ben

zene

Br-C₆H₄-O-MOM

(meta)
101391-37-3 217.06

1-Bromo-2-

(methoxymethoxy)ben

zene

Br-C₆H₄-O-MOM

(ortho)
145503-92-4 217.06

1-Bromo-2-

((methoxymethoxy)me

thyl)benzene

Br-C₆H₄-CH₂-O-MOM

(ortho)
127980-13-6 231.09

4-Bromo-1-methoxy-

2-

(methoxymethoxy)ben

zene

Br-(MeO)C₆H₃-O-

MOM
623550-16-3 247.09[11]

Pillar 3: Application in Palladium-Catalyzed Cross-
Coupling Reactions
The true value of these building blocks is realized in their application. The C-Br bond provides a

reliable handle for oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle,

while the MOM-protected alcohol remains a spectator until its desired cleavage.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges C-C bonds between an organohalide and an

organoboron reagent, is arguably the most widely used cross-coupling reaction.[2] Aryl

bromides are excellent substrates for this transformation.[12]

Key Considerations:
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Base Selection: The choice of base is critical. While strong bases like K₃PO₄, Cs₂CO₃, or

K₂CO₃ are standard, one must be mindful that any adventitious acid generated during

workup could compromise the MOM group. A buffered or neutral workup is advisable.

Catalyst System: A wide range of palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and

ligands are effective. The choice depends on the specific coupling partners.

Experimental Protocol: Suzuki Coupling of 1-Bromo-4-(methoxymethoxy)benzene with 4-

Methoxyphenylboronic acid

Setup: In an oven-dried flask under an inert atmosphere, combine 1-bromo-4-

(methoxymethoxy)benzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq)[13][14][15],

Pd(PPh₃)₄ (0.03 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

Reaction: Heat the mixture to 80-90 °C and stir vigorously until the starting aryl bromide is

consumed (monitor by TLC or GC-MS).

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with

water and then brine.

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude

product via flash column chromatography to yield the MOM-protected biaryl ether.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the

synthesis of aryl amines from aryl halides.[1][16] The reaction is known for its broad substrate

scope and functional group tolerance.[16]

Key Considerations:

Base Strength: This reaction typically requires a strong, non-nucleophilic base like sodium

tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) to deprotonate the amine

coupling partner.[17] The MOM group is completely stable to these anhydrous basic

conditions.
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Ligand Choice: The success of the Buchwald-Hartwig amination often depends on the use of

specialized, bulky electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) that promote

the key reductive elimination step.[17][18]

Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromo-2-

((methoxymethoxy)methyl)benzene with Morpholine

Setup: To a glovebox or Schlenk flask, add Pd₂(dba)₃ (0.01 eq), a suitable phosphine ligand

(e.g., Xantphos, 0.025 eq), and sodium tert-butoxide (1.4 eq).

Reagent Addition: Add 1-bromo-2-((methoxymethoxy)methyl)benzene (1.0 eq), morpholine

(1.2 eq), and anhydrous toluene.

Reaction: Seal the vessel and heat to 100 °C with stirring for 12-24 hours. Monitor for

completion by GC-MS.

Workup: Cool the reaction, pass it through a short plug of celite, and rinse with ethyl acetate.

Concentrate the filtrate.

Purification: Purify the residue by flash chromatography to obtain the desired arylamine

product.

Pillar 4: Final Stage Deprotection and
Troubleshooting
The culmination of the synthetic strategy is the selective removal of the MOM group to reveal

the final, functionalized molecule.

Experimental Protocol: Acidic Deprotection of a MOM
Ether
This protocol provides a general and reliable method for MOM cleavage.[10]

Dissolution: Dissolve the MOM-protected substrate (1.0 eq) in a protic solvent like methanol

or a mixture of THF/water.
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Acidification: Add a catalytic amount of a strong acid, such as concentrated HCl (a few

drops) or p-toluenesulfonic acid (0.1 eq).

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4

hours. Monitor carefully by TLC to avoid potential side reactions from prolonged acid

exposure.

Workup: Neutralize the reaction carefully by adding a saturated aqueous solution of

NaHCO₃.

Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the

combined organic layers, and concentrate to yield the deprotected alcohol, which can be

further purified if necessary.

Troubleshooting Common Issues
Issue Probable Cause(s) Suggested Solutions

Premature Deprotection

- Adventitious acid in reagents

or solvents. - Use of an

incompatible Lewis-acidic

reagent (e.g., TiCl₄, ZnBr₂).[10]

- Acidic silica gel during

chromatography.[10]

- Ensure all reagents and

solvents are anhydrous and

free of acid. - Choose

alternative, non-Lewis acidic

reagents. - Neutralize silica gel

with triethylamine (1% v/v in

eluent) before purification.

Low Cross-Coupling Yield

- Inactive catalyst. -

Suboptimal base or solvent

choice. - Steric hindrance from

the MOM group or substrate.

- Use a pre-catalyst or ensure

the active Pd(0) species is

properly generated. - Screen

different bases, solvents, and

ligands. - Increase reaction

temperature or time.

Incomplete Deprotection

- Insufficient acid catalyst or

reaction time. - Steric

hindrance around the MOM

ether.

- Add more acid catalyst or

gently warm the reaction (e.g.,

to 40 °C). - Consider a

stronger deprotection cocktail,

such as TFA in DCM.[4]
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Conclusion
Aryl bromide building blocks equipped with MOM-protected alcohols are more than just

synthetic intermediates; they are instruments of chemical strategy. Their predictable stability

and reactivity profile provides chemists with the confidence to perform complex

transformations, such as palladium-catalyzed cross-couplings, on one part of the molecule

while a sensitive hydroxyl group remains safely masked. By understanding the causality behind

the MOM group's behavior—its installation, its robust stability, and its specific lability—

researchers can design more efficient, reliable, and elegant synthetic routes to novel

pharmaceuticals and advanced materials.

References
BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the
Preparation of MOM-protected 2-Bromobenzyl Alcohol. BenchChem.
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total
Synthesis.
PubChem. 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.
BLDpharm. 4-Bromo-1-methoxy-2-((methoxymethoxy)methyl)benzene. BLDpharm.
YouTube. (2022). MOM Protecting Group Addition | Organic Chemistry.
Synfacts. (2010). Simple and Selective Deprotection of MOM Ethers. Thieme.
ResearchGate. (2025). An Efficient Protocol for the Preparation of MOM Ethers and Their
Deprotection Using Zirconium(IV) Chloride.
SIELC Technologies. (2018). Benzene, 1-bromo-4-methoxy-.
Matrix Fine Chemicals. 1-BROMO-4-METHOXYBENZENE | CAS 104-92-7.
NIST. Benzene, 1-bromo-4-methoxy-. NIST WebBook.
BenchChem. (2025). Technical Support Center: Methoxymethyl (MOM) Ether Protecting
Group. BenchChem.
PMC. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using
Trialkylsilyl Triflate and 2,2′-Bipyridyl.
Master Organic Chemistry. Acidic cleavage of ethers (SN2).
PMC. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols.
BenchChem. (2025). (4-Bromo-2,5-dimethoxyphenyl)boronic acid: A Versatile Building Block
in Medicinal Chemistry. BenchChem.
Journal of the American Chemical Society. Phenoxide-directed ortho lithiation.
BoronPharm. 4-Bromo-2-(methoxymethoxy)phenylboronic acid.
Organic Chemistry Portal. MOM Ethers.
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8796022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reddit. (2021). Stability of -OMOM protecting groups. r/Chempros.
ACS Omega.
Organic Chemistry Portal. Hydroxyl Protecting Groups Stability.
ResearchGate. (2025).
PMC. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
Wikipedia.
Guidechem. What is the synthesis route of 4-Methoxyphenylboronic acid?.
Chemistry LibreTexts. (2023).
ACS GCI Pharmaceutical Roundtable.
ChemicalBook. The uses of 4-Methoxyphenylboronic acid.
University of B
University of Groningen.
PrepChem.com. Synthesis of 2-bromobenzyl alcohol.
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
Amanote Research. Ortho-Lithiation of Phenols Using the Bis(dimethylamino)phosphoryl
Group as a Directing Group.
Western Michigan University ScholarWorks. (2011). Regiospecific Synthesis of Ortho
Substituted Phenols.
BOC Sciences. 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional
chemical building block in organic synthesis.
ResearchGate. A facile method for the rapid and selective deprotection of methoxymethyl
(MOM) ethers.
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
ResearchGate. Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides....
INIS-IAEA. A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality
in Heterocyclic Compounds.
PubMed. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky
biarylmonophosphine ligands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. research.rug.nl [research.rug.nl]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b8796022?utm_src=pdf-custom-synthesis
https://research.rug.nl/files/118184800/Dorel_et_al_2019_Angewandte_Chemie_International_Edition.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8796022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Yoneda Labs [yonedalabs.com]

3. pdf.benchchem.com [pdf.benchchem.com]

4. total-synthesis.com [total-synthesis.com]

5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

6. MOM Ethers [organic-chemistry.org]

7. Hydroxyl Protecting Groups Stability [organic-chemistry.org]

8. masterorganicchemistry.com [masterorganicchemistry.com]

9. masterorganicchemistry.com [masterorganicchemistry.com]

10. pdf.benchchem.com [pdf.benchchem.com]

11. 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene | C9H11BrO3 | CID 11736734 -
PubChem [pubchem.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. guidechem.com [guidechem.com]

14. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]

15. News - 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical
building block in organic synthesis [shlzpharma.com]

16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

17. jk-sci.com [jk-sci.com]

18. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [Introduction: The Strategic Imperative for Protected
Building Blocks in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8796022#aryl-bromide-building-blocks-with-mom-
protected-alcohol-groups]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 16 Tech Support

https://www.yonedalabs.com/post/suzuki-miyaura-cross-coupling-practical-guide/
https://pdf.benchchem.com/1279/An_In_depth_Technical_Guide_to_the_Preparation_of_MOM_protected_2_Bromobenzyl_Alcohol.pdf
https://total-synthesis.com/mom-protecting-group/
https://snyder-group.uchicago.edu/downloads/Lectures2020/Protecting%20Groups.pdf
https://www.organic-chemistry.org/protectivegroups/hydroxyl/mom-ethers.htm
https://www.organic-chemistry.org/protectivegroups/hydroxyl.shtm
https://www.masterorganicchemistry.com/reaction-guide/acidic-cleavage-of-ethers-sn2-reaction/
https://www.masterorganicchemistry.com/2014/11/19/ether-cleavage/
https://pdf.benchchem.com/1279/Technical_Support_Center_Methoxymethyl_MOM_Ether_Protecting_Group.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-1-methoxy-2-_methoxymethoxy_benzene
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-1-methoxy-2-_methoxymethoxy_benzene
https://www.researchgate.net/figure/Suzuki-Miyaura-cross-coupling-reactions-of-aryl-heteroaryl-bromides-with-arylboronic_tbl1_269421126
https://www.guidechem.com/question/what-is-the-synthesis-route-of-id129258.html
https://www.chemicalbook.com/Article/The-uses-of-4-Methoxyphenylboronic-acid.htm
https://www.shlzpharma.com/news/4-methoxyphenylboronic-acid-an-electron-donor-and-a-multifunctional-chemical-building-block-in-organic-synthesis/
https://www.shlzpharma.com/news/4-methoxyphenylboronic-acid-an-electron-donor-and-a-multifunctional-chemical-building-block-in-organic-synthesis/
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://www.jk-sci.com/blogs/resource-center/buchwald-hartwig-cross-coupling-1
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Buchwald-Hartwig_Amination
https://www.benchchem.com/product/b8796022#aryl-bromide-building-blocks-with-mom-protected-alcohol-groups
https://www.benchchem.com/product/b8796022#aryl-bromide-building-blocks-with-mom-protected-alcohol-groups
https://www.benchchem.com/product/b8796022#aryl-bromide-building-blocks-with-mom-protected-alcohol-groups
https://www.benchchem.com/product/b8796022#aryl-bromide-building-blocks-with-mom-protected-alcohol-groups
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8796022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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